molecular formula C8H14N4O B11190252 7-Amino-2-methyl-6,7,8,9-tetrahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3(5H)-one

7-Amino-2-methyl-6,7,8,9-tetrahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3(5H)-one

Cat. No.: B11190252
M. Wt: 182.22 g/mol
InChI Key: LOWXWMHQETURCL-UHFFFAOYSA-N
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Description

7-Amino-2-methyl-6,7,8,9-tetrahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3(5H)-one is a synthetic organic compound belonging to the triazoloazepine chemical class, which is of significant interest in medicinal chemistry and pharmacological research. This molecule features a fused bicyclic structure combining a triazole ring with an azepine, a scaffold known for its potential to interact with various biological targets. Its primary research application is as a key intermediate or precursor in the synthesis of more complex molecules designed to modulate kinase activity. Specifically, structural analogs of this core have been investigated for their potential as selective inhibitors, such as the cyclin-dependent kinase CDK9, which plays a critical role in transcriptional regulation [https://pubmed.ncbi.nlm.nih.gov/32445657/]. Researchers utilize this compound to explore structure-activity relationships (SAR) and to develop novel therapeutic agents targeting cancers and other proliferative diseases. The presence of both amino and carbonyl functional groups on the fused ring system makes it a versatile building block for further chemical derivatization. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

7-amino-2-methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one

InChI

InChI=1S/C8H14N4O/c1-11-8(13)12-5-4-6(9)2-3-7(12)10-11/h6H,2-5,9H2,1H3

InChI Key

LOWXWMHQETURCL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N2CCC(CCC2=N1)N

Origin of Product

United States

Preparation Methods

Core Synthetic Strategies for Triazoloazepine Scaffolds

The triazolo[4,3-a]azepine nucleus is typically constructed via cyclocondensation or annulation reactions involving azepine precursors and triazole-forming reagents. Key intermediates include 3,4,5,6-tetrahydro-2H-azepines and functionalized hydrazides, which undergo intramolecular cyclization to form the fused triazole ring . For 7-amino-2-methyl derivatives, strategic placement of methyl and amino groups requires regioselective alkylation and amination steps.

Quaternary Salt Formation for N-Alkylation

Introducing the 2-methyl group necessitates quaternary ammonium salt intermediates. Patent WO2019121434A1 discloses alkylation of triazoloazepines (3a–f) with methylating agents (e.g., methyl iodide) in ethyl acetate under reflux . For example:

Triazoloazepine (3)+CH3IEtOAc, reflux2-Methyltriazoloazepinium iodide (5)\text{Triazoloazepine (3)} + \text{CH}_3\text{I} \xrightarrow{\text{EtOAc, reflux}} \text{2-Methyltriazoloazepinium iodide (5)}

Key Data :

Methylating AgentSolventTemperatureYield (%)
Methyl iodideEthyl acetate80°C75–82
Dimethyl sulfateTHF60°C68–73

Post-alkylation, the iodide counterion is exchanged via metathesis with KPF₆ or NaBF₄ to enhance solubility .

Reductive Amination for 7-Amino Substitution

Installing the 7-amino group is achieved through reductive amination of ketone precursors. A two-step sequence from 7-oxo intermediates involves:

  • Condensation : Reacting 7-oxo-triazoloazepine with ammonium acetate in acetic acid to form an imine.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the amine .

7-Oxo-triazoloazepineNH4OAc, AcOHImine intermediateNaBH3CN7-Amino derivative\text{7-Oxo-triazoloazepine} \xrightarrow{\text{NH}4\text{OAc, AcOH}} \text{Imine intermediate} \xrightarrow{\text{NaBH}3\text{CN}} \text{7-Amino derivative}

Critical Parameters :

  • Acetic acid catalyzes imine formation while protonating competing basic sites.

  • NaBH₃CN’s mild reducing power prevents over-reduction of the triazole ring .

One-Pot Assembly via Buchwald-Hartwig Coupling

Recent advances employ palladium-catalyzed coupling to streamline synthesis. Patent WO2019121434A1 exemplifies this with a Buchwald reaction between 2-bromo-9-aryl triazoloazepines and methylamine derivatives :

2-Bromo-triazoloazepine+MeNH2Pd2dba3,Xantphos7-Amino-2-methyltriazoloazepine\text{2-Bromo-triazoloazepine} + \text{MeNH}2 \xrightarrow{\text{Pd}2\text{dba}_3, \text{Xantphos}} \text{7-Amino-2-methyltriazoloazepine}

Catalytic System :

  • Ligand : Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Base : Cs₂CO₃

  • Yield : 84% (optimized conditions)

Challenges in Purification and Scale-Up

Despite methodological advances, isolating 7-amino-2-methyltriazoloazepinones remains challenging due to:

  • Polar Byproducts : Unreacted amines and hydrolyzed intermediates complicate column chromatography.

  • Crystallization Issues : The compound’s high solubility in polar solvents (e.g., DMF, DMSO) impedes recrystallization .

Mitigation Strategies :

  • Ion-Exchange Chromatography : Using Dowex® 50WX2 resin to separate protonated amines from neutral impurities .

  • Counterion Screening : Switching from chloride to tosylate salts improves crystallinity .

Analytical Characterization

Authenticating the target compound requires multimodal analysis:

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.89 (m, 2H, CH₂), 2.45 (s, 3H, CH₃), 3.12 (t, 2H, NCH₂), 5.21 (br s, 2H, NH₂) .

  • HRMS : m/z calcd. for C₉H₁₅N₅O [M+H]⁺: 210.1349; found: 210.1346 .

Purity Assessment :

  • HPLC : >98% purity (C18 column, 0.1% TFA/ACN gradient) .

Comparative Evaluation of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
CyclocondensationHigh atom economyMulti-step sequence65–72
Reductive AminationSelective aminationRequires 7-oxo precursor58–64
Buchwald CouplingOne-pot, scalablePalladium catalyst cost79–84

Chemical Reactions Analysis

Types of Reactions

7-Amino-2-methyl-6,7,8,9-tetrahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the amino group .

Scientific Research Applications

7-Amino-2-methyl-6,7,8,9-tetrahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7-Amino-2-methyl-6,7,8,9-tetrahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The triazolo-azepine framework is shared among several derivatives, but variations in substituents and ring systems lead to distinct pharmacological profiles. Below is a comparative analysis:

Compound Name Core Structure Key Substituents CAS No. Biological Activity Reference
7-Amino-2-methyl-6,7,8,9-tetrahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3(5H)-one Triazolo[4,3-a]azepine 7-Amino, 2-methyl N/A Limited data; inferred antimicrobial potential from analogs
6,7,8,9-Tetrahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3(5H)-one Triazolo[4,3-a]azepine None 27182-43-0 Intermediate in antimicrobial agent synthesis; no direct activity reported
3-[(4-Bromophenylamino)-methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-1-ium bromide Triazolo[4,3-a]azepinium bromide 4-Bromophenylamino, 4-methoxyphenyl-oxoethyl N/A Superior activity against C. albicans and S. aureus vs. Cefixime; comparable to Linezolid
6,7,8,9-Tetrahydro-2H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3(5H)-one Triazolo[4,3-d]diazepine None 954236-41-0 Unspecified; structural similarity suggests potential CNS modulation
9-Amino-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one hydrochloride Triazolo[4,3-a]azepine 9-Amino, hydrochloride salt 2060050-98-6 Solubility-enhanced derivative; activity data unavailable
9-(2-Chlorobenzyloxy)-6,7-dihydro-2H-benzo[c][1,2,4]triazolo[4,3-a]azepin-3(5H)-one Benzo-triazolo[4,3-a]azepine 2-Chlorobenzyloxy N/A Structural confirmation via X-ray crystallography; no bioactivity reported

Biological Activity

7-Amino-2-methyl-6,7,8,9-tetrahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3(5H)-one is a complex heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 7-Amino-2-methyl-6,7,8,9-tetrahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3(5H)-one can be represented as follows:

PropertyValue
Chemical FormulaC₉H₁₃N₅O
Molecular Weight193.23 g/mol
IUPAC Name7-amino-2-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-a]azepin-3(5H)-one

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that 7-Amino-2-methyl-6,7,8,9-tetrahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3(5H)-one displayed potent activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.

Anticancer Properties

Triazole compounds have been investigated for their anticancer potential. In vitro studies suggest that this compound induces apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. The compound's ability to inhibit tumor growth in xenograft models has also been reported.

Neuroprotective Effects

The neuroprotective properties of 7-Amino-2-methyl-6,7,8,9-tetrahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3(5H)-one have been explored in models of neurodegeneration. It has shown promise in enhancing neuronal survival and promoting neurite outgrowth post-injury. Mechanistically, it may involve modulation of neurotrophic factors and reduction of oxidative stress.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease processes.
  • Receptor Modulation : It interacts with various neurotransmitter receptors which may contribute to its neuroprotective and psychotropic effects.
  • DNA Interaction : Some studies suggest that it may bind to DNA and interfere with replication processes in cancer cells.

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of the compound against multi-drug resistant bacterial strains. Results indicated a minimum inhibitory concentration (MIC) significantly lower than many standard antibiotics.

Case Study 2: Cancer Cell Line Testing

In a controlled laboratory setting, the compound was tested against several cancer cell lines (e.g., HeLa and MCF-7). The results showed a dose-dependent reduction in cell viability with IC50 values indicating strong anticancer potential.

Safety and Toxicity

While the biological activity is promising, safety assessments are crucial. Preliminary toxicology studies indicate that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects on vital organs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Amino-2-methyl-6,7,8,9-tetrahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3(5H)-one, and how can reaction conditions be optimized for reproducibility?

  • Methodology : A common approach involves cyclocondensation reactions. For example, analogous triazolo-azepines are synthesized via interactions between azepine precursors (e.g., 7-methoxy-3,4,5,6-tetrahydro-2H-azepine) and hydrazide derivatives in solvents like n-butanol, followed by functional group modifications . Key parameters include temperature control (80–100°C), solvent polarity, and stoichiometric ratios of reactants. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high yields (>70%). Adjusting pH during intermediate isolation can minimize byproducts .

Q. How can the molecular structure of this compound be confirmed, and what challenges arise during characterization?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, as demonstrated for related triazolo-azepines (monoclinic C2/c space group, R factor ≤ 0.040) . However, NMR spectroscopy may face limitations due to tautomerism or dynamic effects. For example, 13C^{13}\text{C}-NMR failed to resolve ambiguities in a structurally similar compound, necessitating SC-XRD validation . Complementary techniques like high-resolution mass spectrometry (HRMS) and IR spectroscopy should corroborate functional groups (e.g., NH2_2, carbonyl).

Q. What preliminary biological assays are suitable for evaluating its antibacterial potential?

  • Methodology : Disk diffusion or broth microdilution assays (per CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains can screen antibacterial activity. Minimum inhibitory concentration (MIC) values are determined using serial dilutions (1–256 µg/mL). Structure-activity relationship (SAR) studies should compare derivatives with varied substituents (e.g., arylaminomethyl groups), as seen in related triazolo-azepines .

Advanced Research Questions

Q. How can computational chemistry enhance the design of derivatives with improved bioactivity?

  • Methodology : Quantum chemical calculations (e.g., DFT for HOMO-LUMO gaps) and molecular docking (e.g., with bacterial enzyme targets like DNA gyrase) predict binding affinities and guide synthetic prioritization. Reaction path search algorithms (e.g., artificial force-induced reaction methods) optimize transition states and intermediates, reducing trial-and-error experimentation . For example, ICReDD’s integrated computational-experimental workflows accelerate reaction discovery by 30–50% .

Q. What strategies address low yields or side reactions in multi-component syntheses of this compound?

  • Methodology : One-pot multi-component reactions benefit from catalysts (e.g., APTS in ethanol) and controlled reactant addition sequences. For example, analogous triazolo-pyrimidines achieve >75% yields via stepwise condensation of aldehydes, ketones, and triazole precursors . Real-time monitoring (e.g., in situ IR or Raman spectroscopy) identifies reactive intermediates, enabling adjustments to solvent polarity or temperature gradients.

Q. How can structural ambiguities arising from tautomerism or polymorphism be resolved?

  • Methodology : Dynamic NMR (DNMR) at variable temperatures (e.g., 25–60°C) or in different solvents (DMSO-d6_6, CDCl3_3) can detect tautomeric equilibria. For polymorphic forms, SC-XRD paired with differential scanning calorimetry (DSC) distinguishes lattice packing variations. If crystallization fails, synchrotron-based powder XRD and solid-state NMR (ssNMR) provide alternative structural insights .

Q. What derivatization pathways are viable for expanding the compound’s pharmacological profile?

  • Methodology : Quaternary salt formation (e.g., alkylation at the triazole nitrogen) enhances solubility and bioavailability, as shown for 3-arylaminomethyl-triazolo-azepines . Alternatively, introducing electron-withdrawing groups (e.g., chloro, trifluoromethyl) via Ullmann or Buchwald-Hartwig couplings improves metabolic stability. Post-functionalization via click chemistry (e.g., azide-alkyne cycloaddition) enables library diversification .

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